N-(3-Phenylcyclobutyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-phenylcyclobutyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-8-11(9-12)10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFSHDRQSNJFNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylcyclobutyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 3-phenylcyclobutanone with propargylamine under suitable conditions to form the desired enamide. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to its corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclobutyl ketones, while reduction can produce phenylcyclobutylamines .
Scientific Research Applications
N-(3-Phenylcyclobutyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving enzyme modulation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Phenylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Prop-2-enamide derivatives vary primarily in their aryl/heteroaryl substituents and the nature of the amine-linked group. Key analogs include:
Key Observations :
Physicochemical and ADMET Properties
- Lipophilicity : CF₃ and halogenated derivatives (e.g., compound 10: logD₇.₄ ~3.5 ) are highly lipophilic, whereas the cyclobutyl group may lower logD (estimated ~2.8), improving aqueous solubility.
- Melting Points: Derivatives with strong electron-withdrawing groups (e.g., 2f: 171–173°C ) have higher melting points due to dense crystal packing. The cyclobutyl group’s non-planar structure may reduce melting points.
- ADMET : Meta-substituted compounds generally show better metabolic stability than para-substituted ones . The cyclobutyl group’s steric bulk may further enhance metabolic resistance.
Research Findings and Implications
- SAR Insights :
- Unique Advantages of this compound :
- Conformational rigidity may improve target selectivity.
- Reduced lipophilicity compared to halogenated analogs could enhance pharmacokinetics.
- Limitations: No direct bioactivity data are available; predictions are based on structural analogs. Synthetic challenges may arise from the cyclobutyl group’s strain.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-Phenylcyclobutyl)prop-2-enamide with high yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Palladium catalysts or Lewis acids (e.g., ZnCl₂) improve cyclobutane ring formation and amide coupling efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of This compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry (e.g., coupling constants for chair vs. boat conformers) and amide bond configuration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 256.134) and fragmentation patterns .
- FT-IR : Identifies carbonyl (C=O stretch at ~1650 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Q. How does steric hindrance from the cyclobutyl-phenyl group influence the compound’s reactivity?
- Methodological Answer :
- The tert-butyl or phenyl substituent on the cyclobutane ring creates steric bulk, reducing nucleophilic attack at the amide carbonyl. This is assessed via:
- Kinetic studies : Comparing reaction rates with/without bulky substituents .
- X-ray crystallography : Reveals spatial constraints in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar prop-2-enamide derivatives?
- Methodological Answer :
-
Comparative SAR Analysis : Systematically vary substituents (Table 1) and assay bioactivity in standardized models .
-
Meta-analysis : Cross-reference studies using shared protocols (e.g., IC₅₀ measurements in anti-inflammatory assays) to identify outliers .
Table 1 : Substituent Effects on Bioactivity of Prop-2-enamide Derivatives
Substituent Position Functional Group Reported Activity 3-Phenyl (cyclobutyl) -C₆H₅ Anti-inflammatory 4-Chloro -Cl Antimicrobial 3-Trifluoromethyl -CF₃ Enhanced Lipophilicity
Q. How can computational modeling predict the interaction between This compound and biological targets like enzymes?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with Arg120 and hydrophobic interactions with the cyclobutyl group .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinities and compare with experimental IC₅₀ values .
Q. What experimental approaches validate the compound’s mechanism of action in modulating enzyme activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure COX-2 inhibition via fluorometric kits, using celecoxib as a positive control .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS) between the compound and purified enzyme .
- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Tyr385→Ala in COX-2) to confirm critical interaction residues .
Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples in DMSO, ethanol, or PBS (pH 7.4) at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC .
- pH-Dependent Degradation : Acidic conditions (pH < 5) hydrolyze the amide bond, while basic conditions (pH > 9) promote cyclobutane ring opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
